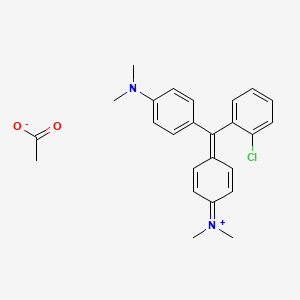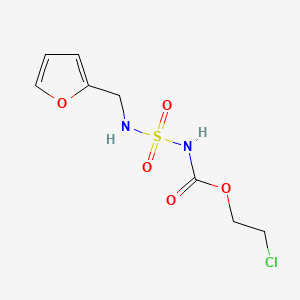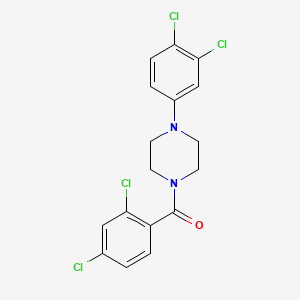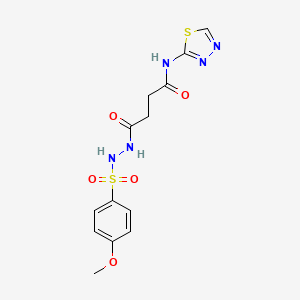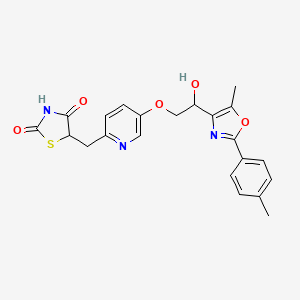
Combonox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combonox is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Combonox typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Combonox undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may have different properties and applications.
Reduction: Reducing agents can convert this compound into its reduced form, which is often more reactive.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecules with multiple functional groups.
Scientific Research Applications
Combonox has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions to create new compounds with desired properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: In industrial applications, this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Combonox involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to specific proteins or enzymes, altering their activity and leading to changes in cellular processes.
Pathways Involved: The pathways affected by this compound include signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Combonox can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Comboflex and Combosyn share some structural similarities with this compound but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its specific functional groups and the stability of its chemical structure, which make it suitable for a wide range of applications.
Properties
CAS No. |
701907-98-4 |
|---|---|
Molecular Formula |
C31H39NO6 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H21NO4.C13H18O2/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,13,16,21H,5-9H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15)/t13-,16+,17+,18-;/m1./s1 |
InChI Key |
BYQMUJKLALSITI-RKXJKUSZSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


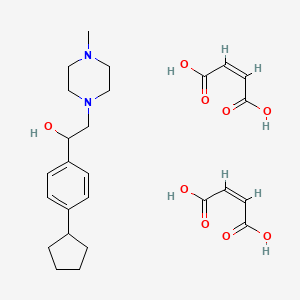
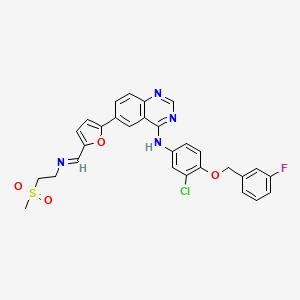
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
